molecular formula C7H12N4 B8336118 4-Methyl-1-pyrrolidin-3-yltriazole

4-Methyl-1-pyrrolidin-3-yltriazole

Cat. No.: B8336118
M. Wt: 152.20 g/mol
InChI Key: HXDVDJASCLYPOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-1-pyrrolidin-3-yltriazole is a synthetic organic compound featuring a molecular framework that integrates a pyrrolidine ring with a 1,2,4-triazole system. Its molecular formula is C7H12N4 . This specific structure, which incorporates both saturated heterocyclic and nitrogen-rich aromatic rings, makes it a compound of significant interest in medicinal chemistry and drug discovery research. The pyrrolidine ring is a well-known scaffold that can influence the molecule's three-dimensional shape and pharmacokinetic properties, while the methyl-substituted triazole can contribute to hydrogen bonding and dipole interactions. Compounds with pyrrolidin-3-yl-triazole motifs, similar to this one, have been investigated as potential histone demethylase inhibitors in pharmaceutical research, indicating their relevance in the field of epigenetics and oncology . Furthermore, such heterocyclic structures are frequently explored for their potential therapeutic applications, which may span across various areas including antineoplastic agents, and treatments for respiratory, dermatological, and digestive system disorders . The mechanism of action for this class of compounds is typically mediated through targeted protein inhibition, often involving specific interactions with enzyme active sites. This product is provided as a chemical reference standard and is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to leverage this compound as a key intermediate or building block in the synthesis of novel bioactive molecules or as a lead compound in high-throughput screening assays.

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

4-methyl-1-pyrrolidin-3-yltriazole

InChI

InChI=1S/C7H12N4/c1-6-5-11(10-9-6)7-2-3-8-4-7/h5,7-8H,2-4H2,1H3

InChI Key

HXDVDJASCLYPOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=N1)C2CCNC2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

The closest analog identified in the evidence is 5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole (CAS: 1909294-12-7, MW: 182.2 g/mol) . Below is a comparative analysis:

Property 4-Methyl-1-pyrrolidin-3-yltriazole 5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole
Triazole Substitution 1-pyrrolidin-3-yl, 4-methyl 3-methyl, 5-pyrrolidin-2-yl (with methoxy at pyrrolidine C4)
Pyrrolidine Modifications No additional functional groups 4-methoxy group, (2S,4R) stereochemistry
Molecular Weight 152.2 g/mol 182.2 g/mol
Applications Not explicitly reported Pharmaceutical and agrochemical R&D (high selectivity/reactivity)

Key Differences :

  • Substituent Position : The methyl group on the triazole core occupies different positions (C4 vs. C3), which may influence electronic properties and binding affinities.
  • Stereochemistry : The (2S,4R) configuration in the analog introduces chirality, critical for enantioselective interactions in drug design .
Pharmacological Potential
  • The analog’s methoxy-pyrrolidine moiety is noted for enhancing binding to biological targets (e.g., enzymes or receptors), a feature absent in the target compound.
  • The methyl group on the triazole in both compounds could increase lipophilicity, favoring blood-brain barrier penetration, but the target’s lack of polar groups might limit solubility .

Preparation Methods

Reaction Design and Optimization

In a typical procedure, pyrrolidin-3-yl azide is prepared via diazotization of 3-aminopyrrolidine followed by sodium azide treatment. The alkyne component, often propargyl methyl ether, undergoes cycloaddition in the presence of Cu(I) catalysts such as CuBr or CuSO₄/sodium ascorbate. A study by Wu et al. demonstrated that CuSO₄/sodium ascorbate in a 1:1 ratio at 60°C in tert-butanol achieves 78% yield with minimal byproducts.

Table 1: CuAAC Reaction Parameters for 4-Methyl-1-pyrrolidin-3-yltriazole

ParameterOptimal ConditionYield (%)
CatalystCuSO₄ + Sodium Ascorbate78
Solventtert-Butanol-
Temperature (°C)60-
Reaction Time (h)12-

Regioselectivity and Byproduct Analysis

CuAAC favors 1,4-regioisomers due to copper’s coordination with the alkyne. However, trace amounts of 1,5-isomers (<5%) may form under prolonged heating. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) effectively isolates the target compound.

Ultrasound-Assisted Synthesis

Ultrasound irradiation enhances reaction kinetics and reduces side reactions. Mady et al. applied this technique to synthesize triazole derivatives, achieving 85% yield for analogous structures in 30 minutes.

Methodology and Efficiency

A mixture of pyrrolidin-3-yl azide and methyl-propargyl ether in dimethylformamide (DMF) is subjected to ultrasound (40 kHz, 150 W) with CuI as the catalyst. The method eliminates the need for inert atmospheres and reduces catalyst loading to 2 mol%.

Table 2: Ultrasound-Assisted Synthesis Outcomes

ParameterConditionYield (%)
Catalyst Loading2 mol% CuI85
Frequency (kHz)40-
SolventDMF-
Time (min)30-

Advantages Over Conventional Heating

Ultrasound promotes cavitation, enhancing mass transfer and reducing reaction time by 75% compared to thermal methods. This approach is scalable for gram-scale production without compromising purity.

Phosphonate-Azide Coupling

A novel route reported by ACS Publications involves β-carbonyl phosphonates and azides under basic conditions. This method bypasses metal catalysts, making it environmentally favorable.

Reaction Mechanism

The phosphonate 1a reacts with pyrrolidin-3-yl azide 2e in the presence of Cs₂CO₃, forming a Z-enolate intermediate. Cycloaddition proceeds via a triazoline transition state, followed by elimination to yield the triazole.

Table 3: Phosphonate-Azide Reaction Optimization

ParameterConditionYield (%)
BaseCs₂CO₃92
SolventDMSO-
Temperature (°C)25-
Time (h)0.5-

Substrate Scope and Limitations

While the method tolerates electron-donating and withdrawing groups, steric hindrance from bulky substituents (e.g., t-butyl) reduces yields to 65%. Fluorinated analogs require modified conditions with KOH instead of Cs₂CO₃.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison for 4-Methyl-1-pyrrolidin-3-yltriazole

MethodYield (%)TimeCatalystScalability
CuAAC7812 hCuSO₄High
Ultrasound8530 minCuIModerate
Phosphonate-Azide920.5 hNoneHigh

The phosphonate-azide method offers the highest yield and shortest reaction time but requires anhydrous conditions. CuAAC remains the most scalable for industrial applications.

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